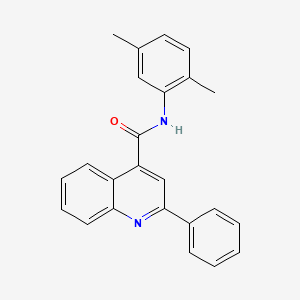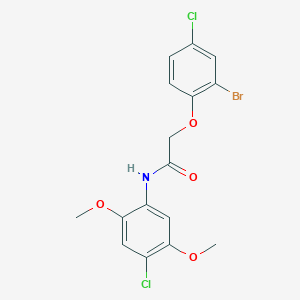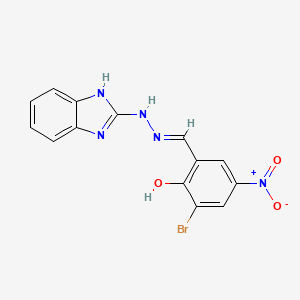
N-(2,5-dimethylphenyl)-2-phenyl-4-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethylphenyl)-2-phenyl-4-quinolinecarboxamide, commonly known as DMQX, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMQX belongs to the class of quinoline derivatives and is a potent non-competitive antagonist of AMPA receptors, which are involved in excitatory neurotransmission in the central nervous system.
作用機序
DMQX acts by binding to the transmembrane domain of AMPA receptors, which are ligand-gated ion channels that mediate fast excitatory neurotransmission in the brain. By blocking the ion channel pore, DMQX prevents the influx of calcium ions into the neuron, which is necessary for the induction of long-term potentiation and synaptic plasticity.
Biochemical and Physiological Effects:
DMQX has been shown to have potent effects on synaptic transmission and plasticity in various brain regions, including the hippocampus, cortex, and striatum. DMQX has been shown to impair spatial memory and learning in animal models, suggesting that AMPA receptors play a crucial role in these processes. Moreover, DMQX has been shown to have anticonvulsant effects in animal models of epilepsy, highlighting the potential therapeutic applications of DMQX in the treatment of neurological disorders.
実験室実験の利点と制限
One of the main advantages of DMQX is its high potency and selectivity for AMPA receptors, which makes it an ideal tool for studying the role of these receptors in synaptic transmission and plasticity. Moreover, DMQX has a long half-life and can be administered systemically or locally, making it suitable for in vivo experiments. However, one limitation of DMQX is its potential toxicity and off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
DMQX has the potential to be used as a therapeutic agent for various neurological disorders, including epilepsy, stroke, and traumatic brain injury. Future research could focus on developing more selective and potent AMPA receptor antagonists that have fewer off-target effects and better pharmacokinetic properties. Moreover, DMQX could be used in combination with other drugs to enhance its therapeutic efficacy and reduce its toxicity. Finally, DMQX could be used as a tool to study the role of AMPA receptors in various brain regions and their involvement in neurological disorders.
合成法
The synthesis of DMQX involves the reaction of 2-phenyl-4-quinolinecarboxylic acid with 2,5-dimethylphenylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction yields DMQX as a white crystalline solid with a high purity of over 99%.
科学的研究の応用
DMQX has been extensively studied for its potential applications in neuroscience research. As a non-competitive antagonist of AMPA receptors, DMQX has been shown to block the excitatory effects of glutamate, a neurotransmitter that plays a crucial role in learning and memory. DMQX has been used in various animal models to study the mechanisms underlying synaptic plasticity, long-term potentiation, and memory formation.
特性
IUPAC Name |
N-(2,5-dimethylphenyl)-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O/c1-16-12-13-17(2)22(14-16)26-24(27)20-15-23(18-8-4-3-5-9-18)25-21-11-7-6-10-19(20)21/h3-15H,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJDCTHMEAXXGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-amino-4-{5-[(2,4-difluorophenoxy)methyl]-2-furyl}-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile](/img/structure/B6044023.png)
![N~1~-(2-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6044025.png)


![1-(3,4-dihydro-2(1H)-isoquinolinyl)-3-[(4-methylbenzyl)oxy]-2-propanol hydrochloride](/img/structure/B6044048.png)
![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B6044053.png)
![5-{3-[(1,4-dithiepan-6-ylamino)methyl]pyrrolidin-1-yl}-2-methylpyridazin-3(2H)-one](/img/structure/B6044065.png)
![(2E)-4-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-pentenamide](/img/structure/B6044067.png)
![3-[2-(3,4-difluorophenyl)ethyl]-1-(3-methoxypropanoyl)piperidine](/img/structure/B6044070.png)
![ethyl 4-(aminocarbonyl)-5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B6044078.png)
![ethyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)benzoate](/img/structure/B6044092.png)
![2-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6044101.png)
![(1R*,2R*,4R*)-N-{[2-(diethylamino)-3-pyridinyl]methyl}bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B6044103.png)
![ethyl 1-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6044112.png)
